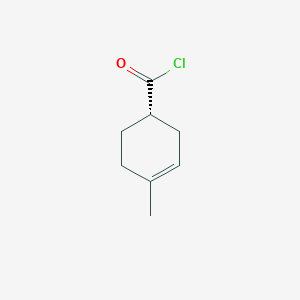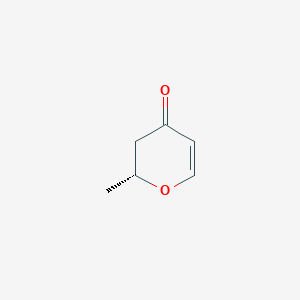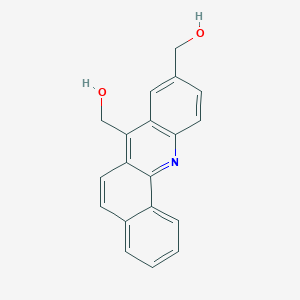
7,9-Bis(hydroxymethyl)benz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Bis(hydroxymethyl)benz(c)acridine, also known as BHBA, is a synthetic compound that belongs to the acridine family. It was first synthesized in 1968 by researchers at the University of California, Berkeley. BHBA has been studied extensively for its potential applications in scientific research, particularly in the fields of DNA intercalation and cancer therapy.
Mécanisme D'action
7,9-Bis(hydroxymethyl)benz(c)acridine intercalates into the DNA double helix, causing structural changes that can lead to cell death. It has also been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. This dual mechanism of action makes 7,9-Bis(hydroxymethyl)benz(c)acridine a potent anticancer agent.
Biochemical and Physiological Effects:
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7,9-Bis(hydroxymethyl)benz(c)acridine is its high affinity for DNA, which makes it a useful tool for studying DNA intercalation. Its potential as an anticancer agent also makes it a promising candidate for cancer research. However, 7,9-Bis(hydroxymethyl)benz(c)acridine can be toxic to normal cells at high concentrations, which limits its use in some experiments.
Orientations Futures
There are many potential directions for future research on 7,9-Bis(hydroxymethyl)benz(c)acridine. One area of interest is the development of 7,9-Bis(hydroxymethyl)benz(c)acridine-based drugs for cancer therapy. Researchers are also exploring the use of 7,9-Bis(hydroxymethyl)benz(c)acridine in combination with other anticancer agents to enhance its efficacy. Additionally, 7,9-Bis(hydroxymethyl)benz(c)acridine may have applications in other areas of research, such as DNA sequencing and gene therapy.
In conclusion, 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising compound with a wide range of potential applications in scientific research. Its strong affinity for DNA and dual mechanism of action make it a potent anticancer agent. Further research is needed to fully understand its potential and limitations, but 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising candidate for future studies.
Méthodes De Synthèse
The synthesis of 7,9-Bis(hydroxymethyl)benz(c)acridine involves the reaction of benz[c]acridine with formaldehyde and sodium borohydride. The resulting compound is then hydrolyzed to yield 7,9-Bis(hydroxymethyl)benz(c)acridine. The process has been optimized to produce high yields of 7,9-Bis(hydroxymethyl)benz(c)acridine with high purity.
Applications De Recherche Scientifique
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to have a strong affinity for DNA, and it has been used extensively in DNA intercalation studies. It has also been studied for its potential as an anticancer agent. 7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
160543-04-4 |
|---|---|
Nom du produit |
7,9-Bis(hydroxymethyl)benz(c)acridine |
Formule moléculaire |
C19H15NO2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
[7-(hydroxymethyl)naphtho[1,2-b]quinolin-9-yl]methanol |
InChI |
InChI=1S/C19H15NO2/c21-10-12-5-8-18-16(9-12)17(11-22)15-7-6-13-3-1-2-4-14(13)19(15)20-18/h1-9,21-22H,10-11H2 |
Clé InChI |
TYYRHOGUEROKSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
Autres numéros CAS |
160543-04-4 |
Synonymes |
7,9-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





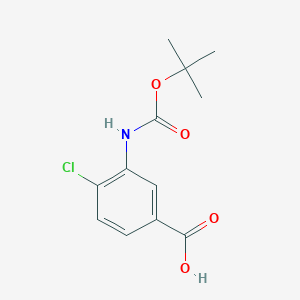
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
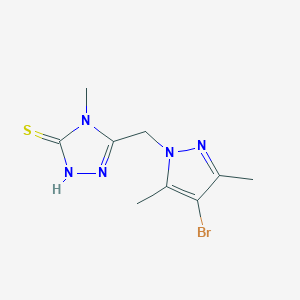


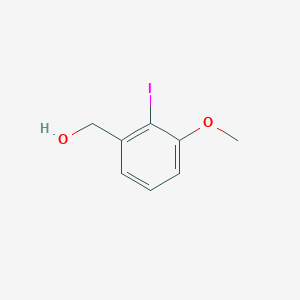
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)


